Phenol, o-(propylthio)-

tyrosinase cytotoxicity melanoma

Phenol, o-(propylthio)- (2-(propylthio)phenol; CAS 24362-86-5) is an ortho-substituted alkylthio phenol with the molecular formula C₉H₁₂OS and a molecular weight of 168.26 g/mol. It belongs to the class of ortho-(alkylthio)phenols, a family recognized for their utility as synthetic intermediates for herbicides (e.g., sulfonylureas and triazolopyrimidines such as penoxsulam) and as scaffolds in medicinal chemistry.

Molecular Formula C9H12OS
Molecular Weight 168.26 g/mol
CAS No. 24362-86-5
Cat. No. B3393387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenol, o-(propylthio)-
CAS24362-86-5
Molecular FormulaC9H12OS
Molecular Weight168.26 g/mol
Structural Identifiers
SMILESCCCSC1=CC=CC=C1O
InChIInChI=1S/C9H12OS/c1-2-7-11-9-6-4-3-5-8(9)10/h3-6,10H,2,7H2,1H3
InChIKeyXBUIQKVLOGMVKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phenol, o-(propylthio)- (CAS 24362-86-5): Compound Identity and Class Context for Procurement Evaluation


Phenol, o-(propylthio)- (2-(propylthio)phenol; CAS 24362-86-5) is an ortho-substituted alkylthio phenol with the molecular formula C₉H₁₂OS and a molecular weight of 168.26 g/mol [1]. It belongs to the class of ortho-(alkylthio)phenols, a family recognized for their utility as synthetic intermediates for herbicides (e.g., sulfonylureas and triazolopyrimidines such as penoxsulam) and as scaffolds in medicinal chemistry [2][3]. The compound features a phenolic hydroxyl group capable of intramolecular hydrogen bonding with the ortho-sulfur atom, a structural motif that modulates both physicochemical properties and biochemical reactivity [4]. It is a liquid at room temperature with a boiling point of 74–76 °C at 2 mmHg, and is soluble in organic solvents but insoluble in water [1].

Why Generic Substitution Fails for 2-(Propylthio)phenol: Key Differentiation Constraints Across the Alkylthio Phenol Series


Ortho-(alkylthio)phenols are not interchangeable commodities. Chain-length variation (methyl → ethyl → propyl → butyl) produces quantifiable shifts in lipophilicity, bond dissociation enthalpy (BDE), and biological target engagement [1][2]. Positional isomerism (ortho vs. para) alters physical state (liquid vs. solid), hydrogen-bonding capability, and catalytic accessibility in downstream reactions [3]. Furthermore, the propylthio substituent sits at a functional 'sweet spot' for specific agrochemical intermediate applications—in particular, penoxsulam synthesis—where shorter or longer alkyl chains fail to map onto the required downstream transformations [4]. The evidence below quantifies these differences and demonstrates why 2-(propylthio)phenol warrants distinct consideration in procurement decisions.

2-(Propylthio)phenol vs. Closest Analogs: Quantitative Differentiation Evidence for Procurement Decisions


Tyrosinase-Dependent Cytotoxicity: Thioether vs. Phenoxyether Comparative Potency

In a head-to-head comparative study of 30 substituted phenols, thioethers as a class were more cytotoxic than their corresponding phenoxyether analogs. The rate of oxidation by purified mushroom tyrosinase was measured by oximetry, and tyrosinase-dependent cytotoxicity was assessed via inhibition of DNA synthesis in non-melanogenic cells, with 4-hydroxyanisole as the reference [1]. Propylthiophenol was specifically noted: its greater cytotoxicity was attributed not only to a higher oxidation rate by tyrosinase but also to the higher effective toxicity of the lipophilic species generated [1]. The maximum tyrosinase-dependent toxicity observed across the series was 5–6 times the relative toxicity of 4-hydroxyanisole [1].

tyrosinase cytotoxicity melanoma prodrug thioether

Bond Dissociation Enthalpy: ortho-Methylthio vs. Coplanar SR Conformation Baselines

The O–H bond dissociation enthalpy (BDE) of ortho-(alkylthio)phenols is critically dependent on the conformation of the ortho-SR group. For the ortho-methylthio derivative (compound 1), which adopts an out-of-plane geometry permitting intramolecular hydrogen bonding (IHB), the BDE(O–H) was measured at 82.0 kcal/mol [1]. In contrast, newly synthesized sulfur-containing heterocycles (compounds 3 and 4) where the SR group is constrained to a coplanar geometry exhibit significantly lower BDE(O–H) values of 79.6 and 79.2 kcal/mol, respectively [1]. The additive contribution of the ortho-SR substituent to the phenolic BDE(O–H) ranges from −3.1 kcal/mol (in-plane, BDE-lowering) to +2.8 kcal/mol (out-of-plane, BDE-raising) [1]. For 2-(propylthio)phenol, which possesses conformational flexibility at the S–CH₂ bond, the effective BDE(O–H) and associated radical-scavenging reactivity are predicted to fall between these two extremes, offering a tunable profile distinct from the conformationally constrained methylthio or coplanar analogs.

bond dissociation enthalpy antioxidant radical scavenging galactose oxidase conformational analysis

Computed Lipophilicity (XLogP) Across the n-Alkylthio Homologous Series

Computed XLogP values demonstrate a systematic increase in lipophilicity with alkyl chain elongation across the homologous ortho-(alkylthio)phenol series: 2-(methylthio)phenol XLogP ≈ 2.1 ; 2-(ethylthio)phenol XLogP ≈ 2.4 [1]; 2-(propylthio)phenol XLogP3-AA = 3.0 [2]; 2-(butylthio)phenol predicted logP ≈ 3.3 . Each additional methylene unit increases logP by approximately 0.3–0.5 units. The propyl derivative occupies a middle lipophilicity position, offering a balance between membrane permeability and aqueous compatibility that may be preferable for certain biological assays or formulation requirements where the butyl analog would be excessively lipophilic and the ethyl analog insufficiently so.

lipophilicity XLogP partition coefficient drug design SAR

Physical State and Handling: Ortho vs. Para Positional Isomerism

The ortho isomer 2-(propylthio)phenol is a liquid at ambient temperature, whereas the para isomer 4-(propylthio)phenol (CAS 18979-80-1) is a solid with a melting point of 37 °C . This physical state difference arises from the ortho isomer's capacity for intramolecular hydrogen bonding between the phenolic OH and the sulfur atom, which disrupts intermolecular hydrogen-bond networks and lowers the melting point. The intramolecular hydrogen-bonded chelate form of ortho-hydroxyphenyl alkyl sulfides has been confirmed by NMR, IR, and UV spectroscopic studies [1].

physical state positional isomer melting point handling formulation

Regioselectivity in Synthesis: ortho-(Alkylthio)phenols as the Thermodynamic Product

The alkylthiolation of phenol with dialkyl disulfides is subject to both kinetic and thermodynamic control. Aluminosilicate and Brønsted acid catalysts give para-(alkylthio)phenols as the major kinetic product, whereas metal phenoxide catalysts (including aluminum and zirconium phenoxides) direct the reaction toward ortho-(alkylthio)phenols as the major thermodynamic product [1][2]. For the ethyl analog, GC analysis of a representative zirconium phenoxide-catalyzed reaction yielded ortho-(ethylthio)phenol in 38–41% isolated yield, demonstrating the practical ortho-selectivity achievable [2]. The ortho isomer is the thermodynamically favored product, which means that procurement of the pure ortho isomer reflects the outcome of a specific catalytic process distinct from that used to produce the para isomer.

regioselectivity alkylthiolation thermodynamic control catalysis ortho-selectivity

Herbicide Intermediate Specificity: Penoxsulam Key Intermediate Derivatization

2-(Propylthio)phenol is explicitly identified as the starting material for the preparation of 2-(propylthio)-3-(trifluoromethyl)phenol, a key intermediate in the synthesis of penoxsulam—a commercial triazolopyrimidine acetolactate synthase (ALS)-inhibitor herbicide used globally in rice cultivation [1][2]. A patented microstructure reactor method for this transformation achieves quantitative conversion and improved yields compared to conventional batch processes [1]. This specific industrial application is unique to the propyl chain length; neither the methyl, ethyl, nor butyl ortho-(alkylthio)phenol analogs map onto the penoxsulam synthetic pathway.

penoxsulam herbicide ALS inhibitor triazolopyrimidine agrochemical intermediate

Evidence-Backed Research and Industrial Application Scenarios for 2-(Propylthio)phenol


Tyrosinase-Dependent Prodrug Development and Melanoma Research

Based on the direct evidence that thioethers exhibit greater tyrosinase-dependent cytotoxicity than phenoxyethers, and that propylthiophenol's toxicity is amplified by the lipophilicity of its oxidation products, this compound is suited as a core scaffold for designing melanocyte-targeted prodrugs. The 5–6× toxicity range over 4-hydroxyanisole reference provides a quantifiable potency window for SAR optimization [1].

Antioxidant Mechanism Studies and BDE-Conformation Research

The conformational flexibility of the propylthio group—situated between the rigid out-of-plane methylthio (BDE = 82.0 kcal/mol) and constrained coplanar heterocycles (BDE ≈ 79.2–79.6 kcal/mol)—makes 2-(propylthio)phenol a valuable probe molecule for investigating the relationship between Ar–S bond rotation, intramolecular hydrogen bonding, and O–H bond reactivity [1].

Penoxsulam Agrochemical Intermediate Manufacturing

The compound is the structurally required starting material for the key intermediate 2-(propylthio)-3-(trifluoromethyl)phenol in penoxsulam synthesis. Continuous-flow microstructure reactor methods have been patented for this transformation, achieving 100% conversion in the upstream step, which supports scalable commercial manufacturing [1].

Lipophilicity-Tunable Scaffold for Biological SAR Studies

With an XLogP of 3.0, the propylthio derivative sits at an intermediate lipophilicity between the ethyl (XLogP 2.4) and butyl (logP 3.3) analogs, offering a defined logP increment for systematic membrane-permeability and protein-binding SAR studies without the excessive hydrophobicity of longer-chain derivatives [1][2][3].

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